![molecular formula C19H22BrNS B14226068 3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine CAS No. 830320-16-6](/img/structure/B14226068.png)
3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine is an organic compound that features a pyridine ring substituted with a bromophenyl sulfanyl group and an octenyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine typically involves the following steps:
Formation of the Bromophenyl Sulfanyl Intermediate: This step involves the reaction of 4-bromothiophenol with an appropriate alkylating agent to form the 4-bromophenyl sulfanyl intermediate.
Coupling with Pyridine Derivative: The intermediate is then coupled with a pyridine derivative under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.
Introduction of the Octenyl Chain:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
化学反应分析
Types of Reactions
3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, potassium thiocyanate, or various amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and sulfanyl groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
相似化合物的比较
Similar Compounds
4-(4-Bromophenyl)pyridine: Similar structure but lacks the octenyl chain.
3-(2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL)pyridine: Similar structure but with a methoxy group instead of a bromine atom.
4-(4-Bromophenyl)-2-pyridyl sulfide: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine is unique due to the presence of both the bromophenyl sulfanyl group and the octenyl chain, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.
属性
CAS 编号 |
830320-16-6 |
|---|---|
分子式 |
C19H22BrNS |
分子量 |
376.4 g/mol |
IUPAC 名称 |
3-[2-(4-bromophenyl)sulfanyloct-1-enyl]pyridine |
InChI |
InChI=1S/C19H22BrNS/c1-2-3-4-5-8-19(14-16-7-6-13-21-15-16)22-18-11-9-17(20)10-12-18/h6-7,9-15H,2-5,8H2,1H3 |
InChI 键 |
YMWRRHDISYNLPW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=CC1=CN=CC=C1)SC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



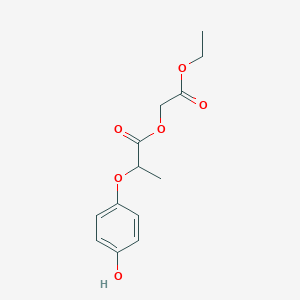
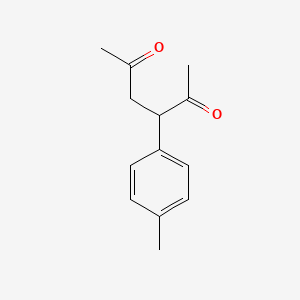
![2-{6-[2-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14226003.png)
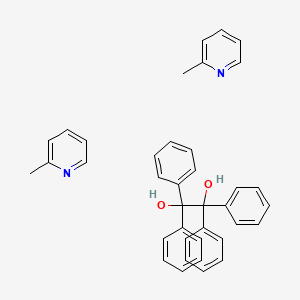
![[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol](/img/structure/B14226015.png)
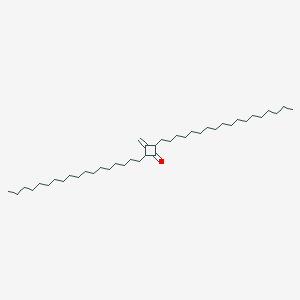
![1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14226034.png)
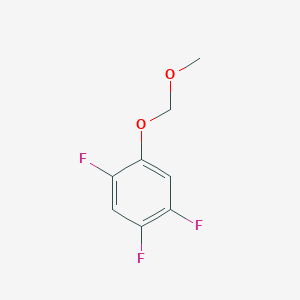
methylene]-](/img/structure/B14226050.png)
![N~1~-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14226059.png)
![1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14226062.png)
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl-](/img/structure/B14226065.png)

